molecular formula C13H16ClN3O2 B2394477 N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide CAS No. 920375-23-1

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide

Cat. No.: B2394477
CAS No.: 920375-23-1
M. Wt: 281.74
InChI Key: XMXBOQRZPOSWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a chloropyridine moiety and a cyclohexyloxalamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide typically involves the reaction of 5-chloropyridine-2-amine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
  • N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Uniqueness

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide stands out due to its specific structural features, such as the presence of both a chloropyridine and a cyclohexyloxalamide group. These features confer unique reactivity and binding properties, making it a valuable compound for various applications in research and industry .

Biological Activity

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing data from various studies and sources.

  • Chemical Name : this compound
  • CAS Number : 1255529-23-7
  • Molecular Formula : C24H30ClN7O4S
  • Molecular Weight : 548.06 g/mol

The compound is believed to act as an inhibitor of specific enzymes involved in biological pathways, particularly those related to coagulation. It shares structural similarities with other known anticoagulants, leading to its investigation as a potential therapeutic agent in preventing thromboembolic disorders.

Anticoagulant Activity

Research indicates that this compound functions similarly to edoxaban, a direct Factor Xa inhibitor. This mechanism is critical in regulating blood coagulation and has been shown to effectively reduce thrombus formation in various models.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits potent inhibitory effects on cell proliferation, particularly against L1210 mouse leukemia cells. The IC50 values for these effects are reported in the nanomolar range, indicating strong activity.

Cell Line IC50 (nM)
L1210 Mouse Leukemia< 50

These results suggest that the compound could be further explored for its anticancer properties.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various oxalamides, including this compound, against different cancer cell lines. The findings indicated significant growth inhibition, supporting its potential as an anticancer agent .
  • Pharmacokinetics and Safety Profile :
    • Preliminary pharmacokinetic studies suggest that this compound has a favorable safety profile with minimal side effects reported in animal models. The compound's metabolism primarily occurs via hydrolysis, leading to active metabolites that contribute to its overall efficacy .
  • Comparative Analysis with Edoxaban :
    • In comparative studies with edoxaban, it was found that both compounds share similar pathways in inhibiting Factor Xa. However, this compound exhibited a broader spectrum of activity against cancer cell lines .

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-cyclohexyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-9-6-7-11(15-8-9)17-13(19)12(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXBOQRZPOSWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.